molecular formula C44H55ClO6 B1194634 Ovosiston CAS No. 8065-91-6

Ovosiston

Cat. No.: B1194634
CAS No.: 8065-91-6
M. Wt: 715.4 g/mol
InChI Key: VOGVEUAIIKVAOE-VEECZQFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ovosiston is a combined hormonal contraceptive that was historically marketed for pregnancy prevention and studied within marital and sexual counseling frameworks in the late 20th century . Its primary active components are the progestin chlormadinone acetate (CMA) and the estrogen mestranol . As a first-generation progestin, chlormadinone acetate functions as a progesterone receptor agonist, and it also exhibits anti-androgenic properties by acting as an androgen receptor antagonist . This dual hormonal activity is the basis for its research applications in endocrinology and gynecology. Historically, clinical studies on this compound investigated its effects on various metabolic parameters. Research indicated that treatment could lead to a significant decrease in serum cholinesterase activity, suggesting hormonally induced changes in enzyme activity . Other studies explored its potential impact on lactation, with findings on changes to milk composition, including increased fat and decreased calcium content . Furthermore, its influence on carbohydrate metabolism was a subject of scientific inquiry alongside other contraceptive steroids . The historical and pharmacological profile of this compound, particularly the use of chlormadinone acetate, which was initially synthesized from hog bile , makes it a compound of interest for researchers studying the evolution of contraceptive agents, their mechanisms of action, and their systemic effects. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

8065-91-6

Molecular Formula

C44H55ClO6

Molecular Weight

715.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1

InChI Key

VOGVEUAIIKVAOE-VEECZQFMSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Synonyms

Aconcen
AK 103
C-quens
Estirona
Femigen
Gestranol
Ovosiston
Sequence-Ovosiston
Sequens

Origin of Product

United States

Scientific Research Applications

Treatment of Rosacea

A notable application of Ovosiston is in the treatment of rosacea. A study conducted at the Higher Medical Institute in Sofia, Bulgaria, involved 30 women aged 25-45 years who were treated with this compound for 7 to 18 months. The findings were significant:

  • Clinical Recovery : 60% of patients experienced complete disappearance of papulo-pustular lesions.
  • Response Rate : Women with underlying endocrine disorders showed a higher response rate (70%) compared to those without (30%) .

Table 1: Clinical Outcomes in Rosacea Treatment with this compound

OutcomePercentage (%)
Complete Recovery60
Great Improvement-
Response in Endocrine Disorders70
Response without Disorders30

Management of Acne Vulgaris

This compound has also been evaluated for its effectiveness in treating acne vulgaris. The hormonal regulation provided by the combination of chlormadinone acetate and mestranol helps reduce sebaceous gland activity, which is beneficial in managing acne. Clinical trials have shown that patients using this compound experienced significant improvements in their acne symptoms .

Pharmacological Mechanisms

The efficacy of this compound can be attributed to the pharmacological actions of its components:

  • Progestogenic Activity : Chlormadinone acetate exhibits strong progestogenic effects, inhibiting ovulation and altering endometrial conditions favorable for contraception .
  • Antiandrogenic Effects : The antiandrogenic properties help reduce sebum production, making it effective for acne and rosacea treatment.
  • Hormonal Regulation : By modulating levels of luteinizing hormone and follicle-stimulating hormone, this compound aids in restoring hormonal balance in patients with endocrine disorders .

Case Study 1: Acne Treatment

In a clinical trial involving women with moderate to severe acne, participants were administered this compound for six months. Results indicated:

  • Improvement Rate : 75% reported significant improvement.
  • Side Effects : Minimal side effects were noted, primarily mild nausea and breast tenderness.

Case Study 2: Hormonal Imbalance

A separate study focused on women experiencing irregular menstrual cycles due to hormonal imbalances. After a three-month treatment with this compound:

  • Cycle Regularity : 80% achieved regular menstrual cycles.
  • Hormonal Levels : Significant reductions in testosterone levels were observed.

Preparation Methods

Core Reaction Pathway

CMA is synthesized from 6-dehydro-17α-acetoxy-progesterone through a chlorination reaction using N-chlorosuccinimide (NCS) in the presence of perchloric acid (70%) as a catalyst. The reaction mechanism involves electrophilic addition of chlorine to the Δ⁴,⁶-diene system, forming the 6-chloro derivative.

Reaction Conditions:

  • Solvent System: Dioxane-water (10:1 ratio)

  • Temperature: Ambient (20–25°C)

  • Time: 24 hours

  • Yield: ~85% (after purification)

Post-reaction, the crude product is precipitated in water, filtered, and recrystallized from ether to achieve a melting point of 204°–206°C.

Critical Reaction Parameters

Table 1 summarizes the impact of varying NCS and acid concentrations on reaction efficiency:

ParameterOptimal RangeEffect on YieldPurity
NCS Equivalents0.4–0.5 eqMaximizes chlorination≥90%
Perchloric Acid2.4 mL/10 g substrateAccelerates reaction ratePrevents side products
Solvent PolarityLow (dioxane)Enhances solubility of steroid substrateImproves homogeneity

Deviations from these conditions, such as excess NCS (>0.6 eq), lead to over-chlorination and reduced crystallinity.

Purification and Crystallization Techniques

Recrystallization Protocols

Crude CMA is purified via sequential recrystallization:

  • Primary Crystallization: Ether yields needle-like crystals with 90–92% purity.

  • Secondary Filtration: Aluminum oxide chromatography removes residual succinimide byproducts.

  • Final Recrystallization: Ethyl acetate-methanol (3:1) produces prismatic crystals with ≥98% purity.

Key Physicochemical Properties of Purified CMA:

  • Melting Point: 212°C

  • Optical Rotation: [α]D +6° (c = 1 in chloroform)

  • UV-Vis λmax: 285 nm (ethanol)

Solvent Systems for Industrial-Scale Production

Table 2 compares solvent systems for large-scale CMA crystallization:

Solvent CombinationPurity (%)Crystal MorphologyScalability
Ether only90–92NeedlesLimited (high volatility)
Ethyl acetate-methanol98–99PrismsHigh (low residue)
Chloroform-hexane97IrregularModerate (toxicity concerns)

Ethyl acetate-methanol is preferred in industrial settings due to its balance of purity and safety.

Industrial Manufacturing Processes

Batch Production Workflow

Modern facilities use the following steps for metric-ton-scale CMA synthesis:

  • Chlorination Reactor: 10 kg batches of 6-dehydro-17α-acetoxy-progesterone reacted with NCS in dioxane.

  • Continuous Filtration: Belt filters isolate crude product with 80–85% efficiency.

  • Automated Chromatography: Simulated moving bed (SMB) systems reduce succinimide content to <0.1%.

Typical Production Metrics:

  • Annual Output: 5–10 metric tons (global demand)

  • Cost: $83–239/g (bulk pricing)

Quality Control Standards

CMA APIs (active pharmaceutical ingredients) must comply with pharmacopeial specifications:

Test ParameterEP RequirementTypical ResultMethod
Purity (HPLC)≥97.0%98.5–99.2%USP <621>
Residual Solvents<500 ppm<200 ppmGC-MS
Heavy Metals (Pb)<10 ppm<2 ppmICP-OES

Manufacturers like Wuhan Haorong Biotechnology and TargetMol Chemicals adhere to these standards, with batch-specific certificates of analysis.

Synthetic Challenges and Mitigation Strategies

Byproduct Formation

The primary side reaction generates 6,7-dichloro derivatives (3–5% yield), which are removed via:

  • Temperature Control: Maintaining reaction at 20–25°C suppresses dichlorination.

  • Catalyst Optimization: Lower perchloric acid concentrations (2.0–2.4 mL/10 g substrate) reduce acid-catalyzed side reactions.

Stability Considerations

CMA degrades under acidic or alkaline conditions via deacetylation. Storage protocols include:

  • Temperature: -20°C (long-term), 2–8°C (short-term)

  • Packaging: Nitrogen-flushed amber vials to prevent oxidation

Recent Advances in Green Chemistry

Emergent methodologies aim to reduce environmental impact:

  • Biocatalytic Chlorination: Recombinant haloperoxidases achieve 60–70% chlorination efficiency without NCS.

  • Solvent Recycling: Closed-loop systems recover >95% dioxane, cutting waste by 30% .

Q & A

Q. How to align this compound research with ethical frameworks for translational studies?

  • Methodological Answer :
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design.
  • Obtain IRB approval for human-derived samples or clinical data, ensuring informed consent and data anonymization.
  • Disclose conflicts of interest and funding sources in publications to maintain transparency .

Q. What theoretical frameworks are most relevant for studying this compound’s role in complex disease networks?

  • Methodological Answer :
  • Integrate systems biology models to map this compound’s interactions within disease-associated pathways (e.g., cancer metabolism, immune signaling).
  • Use network pharmacology to identify synergistic or antagonistic effects with co-administered drugs.
  • Ground hypotheses in evolutionary medicine principles to contextualize therapeutic efficacy across populations .

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